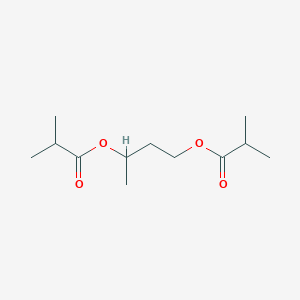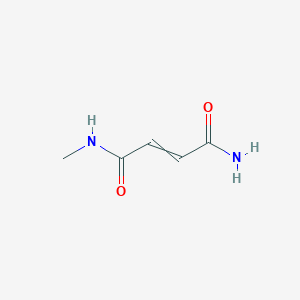
N~1~-Methylbut-2-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Methylbut-2-enediamide is a chemical compound with a unique structure that includes an amide functional group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the amide group makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylbut-2-enediamide can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an acyl chloride or anhydride. For instance, the reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with acetic anhydride or chloroacetyl chloride results in the formation of N-acetyl- and N-chloroacetyl derivatives .
Industrial Production Methods: Industrial production of N1-Methylbut-2-enediamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N1-Methylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~1~-Methylbut-2-enediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-Methylbut-2-enediamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methylbut-2-ene: A related compound with a similar structure but different functional groups.
N-Acetyl-N-(2-chloroacetyl)-N-(1-methylbut-2-en-1-yl)-2-iodaniline: A derivative with additional functional groups that modify its reactivity and applications.
Uniqueness: N1-Methylbut-2-enediamide is unique due to its specific amide functional group and the presence of a methylbut-2-ene moiety. This combination of structural features provides it with distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
13022-96-3 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
N'-methylbut-2-enediamide |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(9)3-2-4(6)8/h2-3H,1H3,(H2,6,8)(H,7,9) |
Clave InChI |
JOOWUNKQFDHPRH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


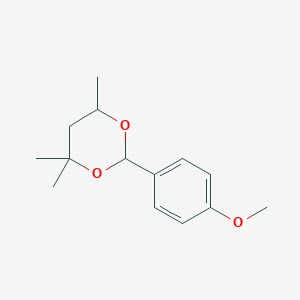
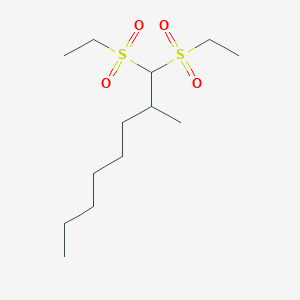

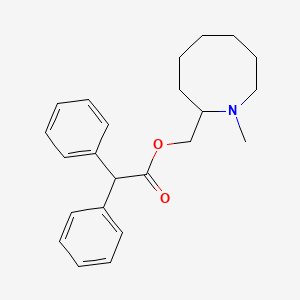
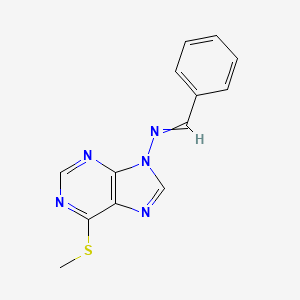
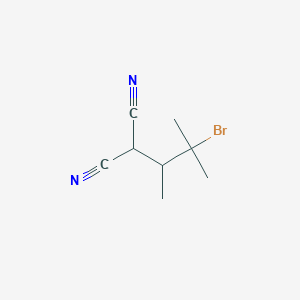

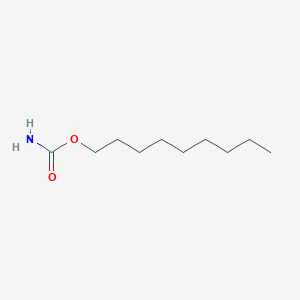
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)


![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
